N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine
Description
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H27NO6/c1-5-6-7-18(22(26)27)24-19(25)9-8-15-13(3)17-10-16-12(2)11-29-20(16)14(4)21(17)30-23(15)28/h10-11,18H,5-9H2,1-4H3,(H,24,25)(H,26,27) |
InChI Key |
BZYDWZWOLXHLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Furo[3,2-g]chromen Derivative
Cyclization Reactions
The furo[3,2-g]chromen scaffold is synthesized via cyclization reactions. Key methods include:
- Dibenzoylacetylene and 4-Hydroxycoumarin Reaction
Reacting dibenzoylacetylene with 4-hydroxycoumarin in the presence of NaH (10 mol%) yields 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2,3-dihydro-4H-furo[3,2-c]chromen-4(2H)-one in nearly quantitative yield. This method is scalable but requires anhydrous conditions.
- 3,4-Dihydropyrano[3,2-c]chromene Synthesis
A green approach using 4-chlorophenylboronic acid as a catalyst in water facilitates the synthesis of dihydropyrano[3,2-c]chromenes from aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. This method achieves high yields (70–90%) under mild conditions.
Table 1: Cyclization Methods for Furo[3,2-g]chromen Core
| Method | Reagents/Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaH-mediated cyclization | Dibenzoylacetylene, NaH | Anhydrous THF, 0°C | ~100% | |
| Green catalysis | 4-Chlorophenylboronic acid, H2O | 70°C, 60–90 min | 70–90% |
Functionalization of the Core
The propanoic acid side chain at the 6-position is introduced via nucleophilic substitution or alkylation. For example:
- Halogenation and Nucleophilic Substitution
Treatment of the furo[3,2-g]chromen core with trimethyl chlorosilane (TMSCl) in CHCl3 generates a reactive 4-oxo-3-[2-oxo-2-phenylethylidene]-2-phenyl-3H,4H-furo[3,2-c]chromene-1-ium chloride intermediate. This intermediate reacts with alcohols, amines, or trialkyl phosphites to form functionalized derivatives.
Side-Chain Introduction: Propanoyl Group
Propanoic Acid Derivative Formation
The propanoic acid side chain is synthesized via:
Peptide Coupling: Norleucine Attachment
Active Ester or Acyl Chloride Formation
The propanoic acid is activated to an acyl chloride using thionyl chloride (SOCl2) or converted to an active ester (e.g., HOBt/DCC).
Norleucine Coupling
Norleucine (L-norleucine or D-norleucine) is coupled to the activated propanoic acid. Key conditions include:
- Schlenk Conditions
Reactions are performed under inert atmosphere (N2/Ar) to prevent oxidation.
Table 2: Coupling Reagents and Conditions
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| SOCl2 → Acyl chloride | THF | 0°C → RT | 80–90% | |
| DCC/HOBt | DMF | RT | 75–85% |
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Synthetic Routes
| Route | Steps | Yield (%) | Reagent Cost | Scalability |
|---|---|---|---|---|
| NaH-mediated cyclization + SOCl2 coupling | 5 | 60–70 | Moderate | High |
| Green catalysis + DCC/HOBt | 4 | 65–75 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Solubility: The target compound’s norleucine moiety introduces zwitterionic character, likely improving aqueous solubility compared to lipophilic derivatives like the N-benzyl analog (). However, it may be less soluble than sulfonohydrazides (e.g., I-10) due to the latter’s polar sulfonyl group .
- Bioactivity: Sulfonohydrazide derivatives () exhibit fungicidal properties, suggesting that the target compound’s amide linkage could be tailored for similar applications.
- Synthetic Complexity : The piperidinecarboxylate derivative () requires multi-step functionalization, whereas the target compound’s synthesis is likely simpler, leveraging standard amide coupling protocols .
Q & A
Q. How can researchers optimize the synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine to improve yield and purity?
Methodological Answer : The synthesis involves coupling a furochromenone core with a norleucine derivative. Key steps include:
- Reagent selection : Use THF as a solvent for better solubility of intermediates, as demonstrated in the synthesis of analogous furochromenone derivatives .
- Catalyst optimization : Dimethylbiguanide can enhance reaction efficiency during thioether formation (e.g., in 3-mercaptopropanoic acid coupling) .
- Purification : Silica gel column chromatography with dichloromethane or ethyl acetate/hexane (4:1) is effective for isolating intermediates, achieving ≥60% yields .
- Purity validation : LC-MS with a methanol gradient (10–90%) and ESI+ detection ensures accurate mass confirmation (e.g., m/z 572.09 [M+H]+) .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer :
- 1H NMR : Assign peaks for methyl groups (δ 2.48–2.59 ppm for C=C–CH3), aromatic protons (δ 7.2–8.4 ppm), and amide NH signals (δ 11.42 ppm) .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., m/z 572.17 calculated vs. 572.09 observed) .
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3370 cm⁻¹) .
- LC-MS : Monitor reaction progress and detect impurities using retention time alignment (e.g., 9.55 min for a related compound) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furochromenone core) impact biological activity, and how can contradictory data be resolved?
Methodological Answer :
- Case study : Derivatives with electron-withdrawing groups (e.g., 4-iodophenyl in I-10) show higher fungicidal activity (73% yield, m.p. 276°C) compared to electron-donating groups .
- Data contradiction analysis : Discrepancies in activity may arise from:
- Crystallinity differences : Higher melting points correlate with improved stability but reduced solubility .
- Steric effects : Bulky substituents (e.g., naphthalene in I-12) may hinder target binding despite high yields (87%) .
- Resolution : Use computational modeling (DFT) to predict electronic effects and validate with in vitro assays .
Q. What computational strategies are recommended to study the compound’s interaction with biological targets (e.g., RNA or proteins)?
Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) to account for exact exchange interactions, reducing error margins to <3 kcal/mol in thermochemical predictions .
- Molecular docking : Use software like AutoDock Vina to simulate binding to RNA G-quadruplexes, focusing on hydrogen bonding between the norleucine moiety and phosphate backbones .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD values (<2 Å for stable binding) .
Q. How can researchers address inconsistencies in biological activity data across similar psoralen derivatives?
Methodological Answer :
- Meta-analysis : Compare datasets from structurally analogous compounds (e.g., I-10 to I-15) . Key factors include:
- Substituent position : 3-phenyl vs. 4-fluorophenyl groups alter π-π stacking efficiency .
- Solvent effects : DMSO may stabilize certain conformers, skewing in vitro results .
- Experimental validation : Reproduce assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
